molecular formula C13H21NS B13255742 (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine

(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine

Cat. No.: B13255742
M. Wt: 223.38 g/mol
InChI Key: RZTJWWCDVQQPLH-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine is an organic compound with the molecular formula C13H21NS. This compound features a cyclohexylmethyl group attached to a 2-(thiophen-2-yl)ethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine typically involves the reaction of cyclohexylmethyl bromide with 2-(thiophen-2-yl)ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halides, alkoxides.

Scientific Research Applications

(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-thiophen-2-ylethanamine

InChI

InChI=1S/C13H21NS/c1-2-5-12(6-3-1)11-14-9-8-13-7-4-10-15-13/h4,7,10,12,14H,1-3,5-6,8-9,11H2

InChI Key

RZTJWWCDVQQPLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCCC2=CC=CS2

Origin of Product

United States

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